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Compound of Interest

5-Chloro-1-methyl-1H-pyrazole-4-
Compound Name:
carbonitrile

Cat. No.: B173730

For researchers, scientists, and drug development professionals, pyrazole and its derivatives
represent a cornerstone in medicinal chemistry. This guide provides a comparative analysis of
the structure-activity relationships (SAR) of pyrazole derivatives across anticancer, anti-
inflammatory, and antimicrobial applications, supported by experimental data and detailed
methodologies.

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a
versatile scaffold that has been successfully incorporated into numerous FDA-approved drugs.
[1] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of
pharmacological activities.[2][3] This guide delves into specific examples from recent literature
to illustrate how modifications to the pyrazole core influence biological activity, providing a
valuable resource for the rational design of new therapeutic agents.

Anticancer Activity: Targeting Kinase Signaling

Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are
critical regulators of cell proliferation, differentiation, and survival.[4][5] Dysregulation of kinase
activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

A notable area of investigation is the dual inhibition of Epidermal Growth Factor Receptor
(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play
crucial roles in tumor growth and angiogenesis.[5][6] A series of pyrazoline compounds were
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designed and synthesized as potential dual EGFR/VEGFR-2 inhibitors.[6] The general
structure involves a 1,3,5-trisubstituted pyrazoline ring.

Key Structure-Activity Relationship Insights for Anticancer Pyrazoles:

» Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring
significantly impacts activity. For instance, in a series of pyrazole-based kinase inhibitors,
substitutions at this position were explored to optimize potency and selectivity.[4]

o Aryl Substituents at C3 and C5: The presence of substituted phenyl rings at positions 3 and
5 is a common feature in many active pyrazole derivatives. The substitution pattern on these
rings can fine-tune the inhibitory activity. For example, compounds with a 4-chlorophenyl
group at C5 have shown significant potency.[2]

» Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazole, with the
pyrazole scaffold has led to the development of potent dual inhibitors of EGFR and HERZ2.[7]

Below is a table summarizing the in vitro inhibitory activity of selected pyrazoline derivatives
against EGFR and VEGFR-2, as well as their antiproliferative activity against breast cancer cell
lines.

Table 1: In Vitro Activity of Pyrazoline Derivatives as Dual EGFR/VEGFR-2 Inhibitors[6]

Compoun i - EGFR VEGFR-2 T47D MCF7
d IC50 (uM) IC50 (uM) IC50 (uM) IC50 (uM)
Erlotinib - - 0.064 - - -
Axitinib - - - 0.050 - -
Doxorubici
- - - - 1.12 0.98
n
3e 4-Cl 4-OCH3 0.142 0.071 0.85 0.54
3f 4-Cl 4-F 0.189 0.098 0.92 0.61
2f 4-F - 0.215 0.112 0.99 0.73
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The following diagram illustrates the general mechanism of action for these dual inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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